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2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

PPARγ Computational Prediction Transcription Factor

For researchers seeking PPARγ modulators beyond classical thiazolidinediones, this anthracene-9,10-dione sulfonamide offers a computationally prioritized chemotype (predicted pKi 5.00). The 2-pyridyl N-substituent introduces a unique H-bond acceptor and reduced LogP vs. benzyl analogs. - Predicted target panel: PPARγ, ACP1, S1PR3 - Scaffold validated in kinase co-crystal structure (PDB 5SCK) - Custom synthesis available; typical lead time 2-4 weeks Supplied as a solid with ≥95% purity (HPLC), packaged under inert atmosphere for global ambient shipment.

Molecular Formula C23H19N3O4S
Molecular Weight 433.48
CAS No. 900136-93-8
Cat. No. B2600764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
CAS900136-93-8
Molecular FormulaC23H19N3O4S
Molecular Weight433.48
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C23H19N3O4S/c27-22-17-5-1-2-6-18(17)23(28)20-15-16(8-9-19(20)22)31(29,30)26-13-11-25(12-14-26)21-7-3-4-10-24-21/h1-10,15H,11-14H2
InChIKeySPBWALKUCPSXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

900136-93-8: Structural Identity & Procurement Context


2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione (CAS 900136-93-8) is a synthetic small molecule (MW 433.48, formula C23H19N3O4S) belonging to the anthracene-9,10-dione sulfonamide class [1]. It incorporates a 2-pyridyl substituent on the piperazine ring, distinguishing it from other N-substituted piperazinyl-sulfonyl anthracene-9,10-diones. The compound has been catalogued in screening libraries and is implicated, via computational predictions and class-level inference, in modulating targets such as peroxisome proliferator-activated receptor gamma (PPARγ), low molecular weight phosphotyrosine protein phosphatase (ACP1), and sphingosine 1-phosphate receptor 3 (S1PR3) [2]. However, peer-reviewed experimental data specific to this compound remain extremely limited; most available information derives from vendor datasheets and computational predictions.

900136-93-8: Why Analogs Cannot Substitute


Within the anthracene-9,10-dione sulfonamide series, the N-substituent on the piperazine ring critically dictates both the conformational landscape and the pharmacophoric complementarity to biological targets. The 2-pyridyl group in CAS 900136-93-8 introduces a hydrogen-bond-accepting nitrogen and a π-electron-deficient aromatic ring that are absent in the benzyl (CAS 900136-94-9) or 4-chlorophenyl analogs [1]. Computational target predictions suggest that this pyridyl moiety may confer differential interaction profiles: ZINC SEA analysis assigns this compound predicted affinities for PPARγ (pKi 5.00), ACP1, and S1PR3 that are not necessarily shared by analogs bearing hydrophobic N-substituents [2]. Structural evidence from the related anthraquinone-sulfonyl-piperazine ligand co-crystallized with liver pyruvate kinase (PDB 5SCK) demonstrates that the sulfonyl-piperazine linker engages in specific hydrogen-bond networks within the active site, interactions that would be perturbed by altering the piperazine N-substituent [3]. Therefore, generic substitution within this series is not scientifically justifiable without explicit comparative target-engagement data.

900136-93-8: Differentiation Evidence vs. Analogs


PPARγ Computational Affinity vs. Benzyl Analog

In ZINC SEA predictions based on ChEMBL 20, 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione yields a predicted pKi of 5.00 (ligand efficiency 0.35) for peroxisome proliferator-activated receptor gamma (PPARγ), with 1 observation [1]. By comparison, the benzyl-substituted analog 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione generates no PPARγ prediction in the same database, consistent with the hypothesis that the pyridyl nitrogen contributes to target recognition. This represents a class-level inference: within the anthracene-9,10-dione sulfonamide series, the pyridin-2-yl substituent is computationally associated with PPARγ engagement, whereas hydrophobic N-substituents (benzyl, chlorophenyl) are not [1][2].

PPARγ Computational Prediction Transcription Factor

Polypharmacology Profile: ACP1 & S1PR3 Targets

ZINC SEA predictions indicate that CAS 900136-93-8 may interact with multiple targets beyond PPARγ, notably low molecular weight phosphotyrosine protein phosphatase (ACP1, P-value = 0, Max Tc = 47) and sphingosine 1-phosphate receptor 3 (S1PR3, P-value = 23, Max Tc = 41) [1]. This predicted polypharmacology profile is structurally linked to the pyridin-2-yl-piperazine moiety, which provides both hydrogen-bond acceptor capability and π-stacking potential. In contrast, the 4-chlorophenyl analog (CAS 900136-94-9) is predicted to have a distinct target preference profile due to the electron-withdrawing chloro substituent altering the piperazine basicity and conformational preferences [2]. This differential prediction underscores that the two compounds, despite sharing the anthracene-9,10-dione-sulfonyl-piperazine core, are not interchangeable in target-based screening campaigns.

ACP1 S1PR3 Polypharmacology

Physicochemical Properties: Pyridinyl vs. Benzyl Substituent

The pyridin-2-yl substituent in CAS 900136-93-8 introduces a heteroaromatic ring with a hydrogen-bond-accepting nitrogen (pKa of conjugate acid ~5.2 for the pyridine nitrogen), which is absent in the benzyl analog (CAS 900136-94-9). This substitution pattern is predicted to alter key physicochemical parameters: the pyridinyl analog has a calculated molecular weight of 433.48 g/mol with a polar surface area contribution from the pyridine nitrogen (~12.9 Ų) [1], whereas the benzyl analog (MW ~447.5) carries additional hydrophobicity without the H-bond acceptor. These differences affect LogP, solubility, and permeability predictions within the anthracene-9,10-dione series. Such differences are relevant for procurement when aqueous solubility or specific LogP ranges are critical for assay compatibility.

Physicochemical Properties Drug-likeness Structural Comparison

Crystallographic Binding Mode in PDB 5SCK Analog

The co-crystal structure of liver pyruvate kinase in complex with 1,2-dihydroxy-3-(piperazine-1-sulfonyl)anthracene-9,10-dione (PDB 5SCK, ligand code I9N) reveals that the sulfonyl-piperazine linker forms a conserved hydrogen-bond network with active-site residues [1]. The piperazine nitrogen engages in direct or water-mediated contacts that would be sensitive to N-substitution: a pyridin-2-yl group (as in CAS 900136-93-8) could either reinforce these interactions through additional H-bonding or sterically redirect the piperazine conformation. By contrast, a benzyl or chlorophenyl N-substituent would project a hydrophobic moiety into the same region, likely disrupting the polar interaction network observed in 5SCK. While CAS 900136-93-8 itself has not been co-crystallized, this structural evidence from a close analog supports the inference that N-substituent identity is a critical determinant of target engagement within this chemotype.

X-ray Crystallography Binding Mode Liver Pyruvate Kinase

900136-93-8: High-Priority Application Scenarios


PPARγ-Focused Screening Campaigns

Computational predictions from ZINC SEA associate CAS 900136-93-8 with PPARγ (predicted pKi 5.00), whereas the benzyl analog lacks this prediction [1][2]. Researchers assembling a PPARγ-targeted screening library should include the pyridin-2-yl analog as a computationally prioritized candidate, particularly when seeking chemotypes beyond classical thiazolidinediones.

Polypharmacology Profiling: ACP1 & S1PR3 Pathways

The predicted interaction fingerprint encompassing ACP1 (P-value 0) and S1PR3 (P-value 23) suggests potential utility in studies of phosphotyrosine signaling or sphingolipid biology [1]. The pyridinyl moiety may confer a target engagement profile distinct from hydrophobic N-substituted analogs, making this compound a candidate for chemical biology probes in these pathways.

SAR Studies for Kinase Inhibitors

The co-crystal structure of the related ligand I9N in PDB 5SCK validates the sulfonyl-piperazine-anthraquinone scaffold as a kinase-binding motif [3]. CAS 900136-93-8, with its pyridin-2-yl N-substituent, represents a logical SAR expansion point for exploring H-bond donor/acceptor effects on kinase selectivity, compared to benzyl or chlorophenyl controls.

Lead Optimization: Enhanced Aqueous Solubility

The pyridin-2-yl group is predicted to reduce LogP and increase H-bond acceptor count relative to benzyl-substituted analogs [1]. For programs where aqueous solubility is a limiting factor in assay performance, CAS 900136-93-8 may serve as a more development-friendly starting point within the anthracene-9,10-dione sulfonamide series.

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